Decanedioic acid, 1,10-diisotridecyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'acide décanedioïque, ester 1,10-diisotridecylique est un composé organique appartenant à la classe des esters d'acides gras. Il est dérivé de l'acide décanedioïque, également connu sous le nom d'acide sébacique, et de l'alcool isotridecylique. Ce composé est caractérisé par sa longue chaîne carbonée, qui lui confère des propriétés physiques et chimiques uniques, le rendant utile dans diverses applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'acide décanedioïque, ester 1,10-diisotridecylique implique généralement l'estérification de l'acide décanedioïque avec l'alcool isotridecylique. La réaction est catalysée par un catalyseur acide tel que l'acide sulfurique ou l'acide p-toluènesulfonique. La réaction est effectuée sous reflux pour éliminer l'eau formée pendant le processus d'estérification, ce qui permet de mener la réaction à son terme.

Méthodes de production industrielle : Dans les milieux industriels, le processus d'estérification est souvent réalisé dans de grands réacteurs équipés de colonnes de distillation pour éliminer l'eau en continu. Le mélange réactionnel est chauffé à des températures allant de 150 °C à 200 °C, et le produit ester est purifié par distillation ou d'autres techniques de séparation.

Types de réactions :

Hydrolyse : L'acide décanedioïque, ester 1,10-diisotridecylique peut subir une hydrolyse en présence d'eau et d'un catalyseur acide ou basique, produisant de l'acide décanedioïque et de l'alcool isotridecylique.

Oxydation : L'ester peut être oxydé dans des conditions oxydantes fortes, conduisant à la formation d'acides carboxyliques et d'autres produits d'oxydation.

Réduction : Les réactions de réduction sont moins courantes pour cet ester, mais dans des conditions spécifiques, il peut être réduit pour former des alcools.

Réactifs et conditions courants :

Hydrolyse : Conditions acides ou basiques avec de l'eau.

Oxydation : Agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Produits principaux :

Hydrolyse : Acide décanedioïque et alcool isotridecylique.

Oxydation : Acides carboxyliques et autres produits d'oxydation.

Réduction : Alcools.

4. Applications de la recherche scientifique

L'acide décanedioïque, ester 1,10-diisotridecylique présente plusieurs applications dans la recherche scientifique et l'industrie :

Chimie : Utilisé comme plastifiant dans la production de polymères et de résines, améliorant leur flexibilité et leur durabilité.

Biologie : Étudié pour son utilisation potentielle dans les matériaux biodégradables et comme composant dans les systèmes d'administration de médicaments.

Médecine : Exploré pour son rôle dans la formulation de produits pharmaceutiques et cosmétiques en raison de sa biocompatibilité et de sa nature non toxique.

Industrie : Utilisé dans la fabrication de lubrifiants, de revêtements et d'adhésifs, offrant des performances et une stabilité améliorées.

5. Mécanisme d'action

Le mécanisme d'action de l'acide décanedioïque, ester 1,10-diisotridecylique est principalement lié à son rôle de plastifiant et de lubrifiant. Il interagit avec les chaînes de polymères, réduisant les forces intermoléculaires et augmentant la flexibilité. Dans les systèmes biologiques, sa biocompatibilité lui permet d'être utilisé dans les systèmes d'administration de médicaments, où il peut encapsuler les ingrédients actifs et faciliter leur libération contrôlée.

Composés similaires :

- Acide décanedioïque, ester didécylique

- Acide décanedioïque, ester diéthylique

- Acide décanedioïque, ester 1,10-diisodécylique

Comparaison : L'acide décanedioïque, ester 1,10-diisotridecylique est unique en raison de sa plus longue chaîne d'alcool isotridecylique, qui lui confère des propriétés physiques distinctes telles qu'un point d'ébullition plus élevé et une flexibilité accrue lorsqu'il est utilisé comme plastifiant. Par rapport à ses homologues à chaîne plus courte, il offre de meilleures performances dans les applications nécessitant une grande stabilité thermique et une durabilité accrue.

Applications De Recherche Scientifique

Decanedioic acid, 1,10-diisotridecyl ester has several applications in scientific research and industry:

Chemistry: Used as a plasticizer in the production of polymers and resins, enhancing their flexibility and durability.

Biology: Investigated for its potential use in biodegradable materials and as a component in drug delivery systems.

Medicine: Explored for its role in the formulation of pharmaceuticals and cosmetic products due to its biocompatibility and non-toxic nature.

Industry: Utilized in the manufacture of lubricants, coatings, and adhesives, providing improved performance and stability.

Mécanisme D'action

The mechanism of action of decanedioic acid, 1,10-diisotridecyl ester is primarily related to its role as a plasticizer and lubricant. It interacts with polymer chains, reducing intermolecular forces and increasing flexibility. In biological systems, its biocompatibility allows it to be used in drug delivery systems, where it can encapsulate active ingredients and facilitate their controlled release.

Comparaison Avec Des Composés Similaires

- Decanedioic acid, didecyl ester

- Decanedioic acid, diethyl ester

- Decanedioic acid, 1,10-diisodecyl ester

Comparison: Decanedioic acid, 1,10-diisotridecyl ester is unique due to its longer isotridecyl alcohol chain, which imparts distinct physical properties such as higher boiling point and enhanced flexibility when used as a plasticizer. Compared to its shorter-chain counterparts, it provides better performance in applications requiring high thermal stability and durability.

Propriétés

Numéro CAS |

150570-81-3 |

|---|---|

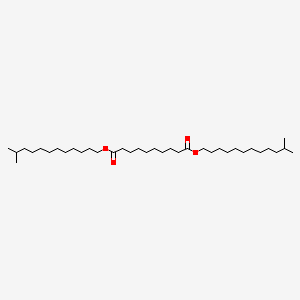

Formule moléculaire |

C36H70O4 |

Poids moléculaire |

566.9 g/mol |

Nom IUPAC |

bis(11-methyldodecyl) decanedioate |

InChI |

InChI=1S/C36H70O4/c1-33(2)27-21-15-9-5-7-13-19-25-31-39-35(37)29-23-17-11-12-18-24-30-36(38)40-32-26-20-14-8-6-10-16-22-28-34(3)4/h33-34H,5-32H2,1-4H3 |

Clé InChI |

ZZGFFMHOBXUFLT-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCC(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.